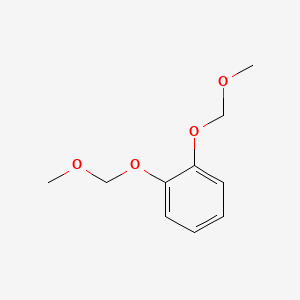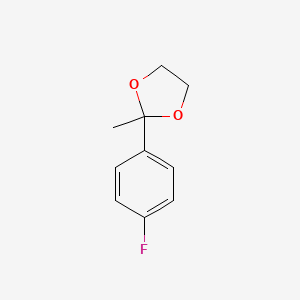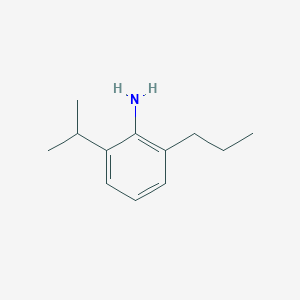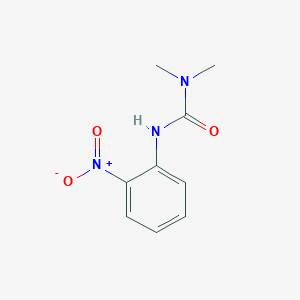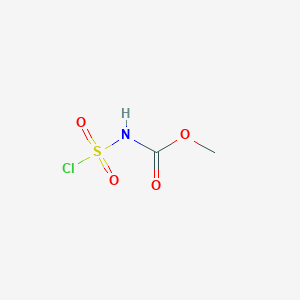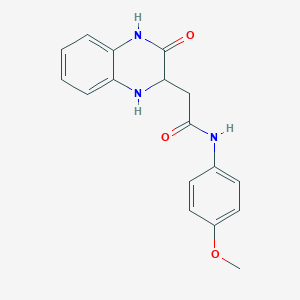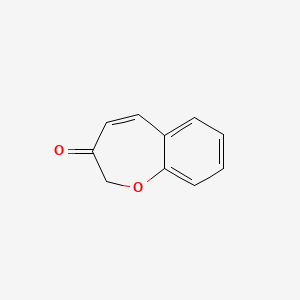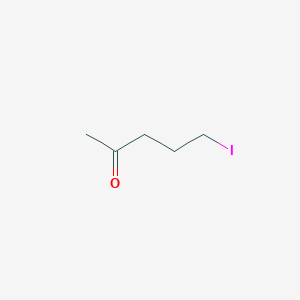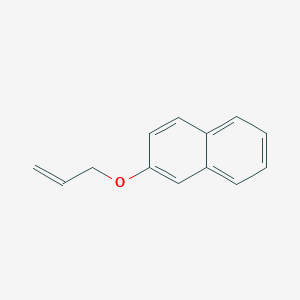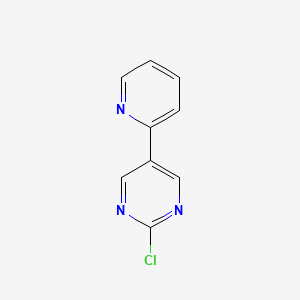
2-Chloro-5-(pyridin-2-yl)pyrimidine
Overview
Description
2-Chloro-5-(pyridin-2-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyridin-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction proceeds at elevated temperatures, typically around 80-100°C, and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reagents are often sourced in bulk, and the reaction conditions are carefully controlled to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyridine and pyrimidine rings can undergo oxidation or reduction under specific conditions.
Coupling reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Aminated derivatives: Formed by nucleophilic substitution with amines.
Thiolated derivatives: Formed by nucleophilic substitution with thiols.
Coupled products: Formed by cross-coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
2-Chloro-5-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal chemistry: Used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological studies: Employed in the study of enzyme inhibitors and receptor antagonists.
Material science: Utilized in the development of organic semiconductors and other advanced materials.
Agricultural chemistry: Investigated for its potential use in the synthesis of agrochemicals such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(pyridin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit dihydrofolate reductase, thereby reducing the synthesis of nucleotides necessary for DNA replication and cell division . This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of a pyridin-2-yl group.
2-Chloro-4-(pyridin-2-yl)pyrimidine: Similar structure but with the pyridin-2-yl group at a different position.
2-Chloro-5-(pyridin-3-yl)pyrimidine: Similar structure but with the pyridin-3-yl group instead of pyridin-2-yl.
Uniqueness
2-Chloro-5-(pyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and in the development of materials with unique properties.
Properties
CAS No. |
374927-80-7 |
|---|---|
Molecular Formula |
C9H6ClN3 |
Molecular Weight |
191.62 g/mol |
IUPAC Name |
2-chloro-5-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C9H6ClN3/c10-9-12-5-7(6-13-9)8-3-1-2-4-11-8/h1-6H |
InChI Key |
QKHVYVWUZZAQBC-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CN=C(N=C2)Cl |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
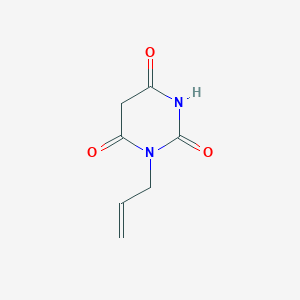
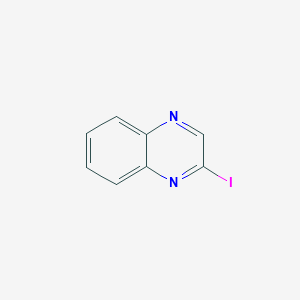
![ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B3051897.png)
